molecular formula C11H15NO B1354011 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol CAS No. 52704-48-0

2-(3,4-dihydro-2H-quinolin-1-yl)ethanol

Cat. No.: B1354011
CAS No.: 52704-48-0
M. Wt: 177.24 g/mol
InChI Key: PXVIVYWHHZOPGK-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-quinolin-1-yl)ethanol is a heterocyclic compound featuring a quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a quinoline moiety and an ethanol group makes it a versatile intermediate in the synthesis of more complex molecules.

Scientific Research Applications

2-(3,4-Dihydro-2H-quinolin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Quinoline derivatives are known to be prevalent in natural products and pharmacologically useful compounds . They are often used in proteomics research , suggesting that they may interact with a variety of proteins within the cell.

Mode of Action

Quinoline derivatives are known to undergo various reactions, including nucleophilic attacks , which could potentially alter their targets’ function. The compound’s interaction with its targets and the resulting changes would depend on the specific protein or enzyme it interacts with.

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

One study on a similar compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol may also have good bioavailability.

Result of Action

Quinoline derivatives are known to exhibit a variety of biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities . The specific effects would depend on the compound’s targets and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dihydro-2H-quinolin-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it may increase the production of reactive oxygen species (ROS) as a byproduct of its metabolism, leading to oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may impact mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol typically involves the reduction of quinoline derivatives. One common method is the reduction of 2-(3,4-dihydro-2H-quinolin-1-yl)acetaldehyde using sodium borohydride in ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of quinoline derivatives. This process can be optimized for large-scale production by using suitable catalysts such as palladium on carbon (Pd/C) and operating under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-quinolin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be further reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 2-(3,4-Dihydro-2H-quinolin-1-yl)acetaldehyde or 2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the ethanol group.

    2-(1H-quinolin-2-yl)ethanol: A structural isomer with the hydroxyl group attached to a different position on the quinoline ring.

    Tetrahydroquinoline: A fully reduced form of quinoline with different chemical properties.

Uniqueness

2-(3,4-Dihydro-2H-quinolin-1-yl)ethanol is unique due to the presence of both a partially reduced quinoline ring and an ethanol group

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,13H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVIVYWHHZOPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435597
Record name 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52704-48-0
Record name 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(2-Acetamidopropyl)-1,2,3,4-tetrahydroquinoline was obtained in an analogous way by reacting 1,2,3,4-tetrahydroquinoline with 2-acetamidopropyl chloride.
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